4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide
Overview
Description
4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethyl group and an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide typically involves the reaction of 4-iodoaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-ethylbenzoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure complete reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl groups and the amide functional group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethyl-phenyl)-2-iodo-benzamide
- 4-Ethyl-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide
Uniqueness
4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-N-(2-ethyl-4-iodophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-3-12-5-7-14(8-6-12)17(20)19-16-10-9-15(18)11-13(16)4-2/h5-11H,3-4H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEPXOCDWVNYOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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